GSK256073 Tris - 1228650-42-7

GSK256073 Tris

Catalog Number: EVT-269954
CAS Number: 1228650-42-7
Molecular Formula: C14H24ClN5O5
Molecular Weight: 377.82 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
GSK256073 is an agonist of G-protein coupled receptor 109A (GPR109A). It acts by reducing serum glucose in subjects with type 2 diabetes mellitus.
Overview

GSK256073 Tris is a synthetic compound that serves as a selective agonist for the G-protein coupled receptor 109A (GPR109A). This compound is primarily investigated for its potential therapeutic applications in the management of metabolic disorders, particularly type 2 diabetes mellitus. GSK256073 Tris is classified under small molecules with pharmacological significance due to its ability to modulate glucose homeostasis through the inhibition of lipolysis.

Synthesis Analysis

The synthesis of GSK256073 Tris involves several key steps:

  1. Formation of Core Structure: The synthesis begins with the construction of a core purine structure, which is achieved through a series of condensation and cyclization reactions. This foundational step is crucial for establishing the compound's pharmacological properties.
  2. Functionalization: Following the formation of the core structure, various substituents are introduced to enhance the compound's activity and selectivity for GPR109A. This step often involves strategic modifications to achieve desired properties.
  3. Purification: The final product undergoes purification processes such as recrystallization or chromatography to ensure high purity, which is essential for accurate biological testing and application.

Technical Details

  • Common reagents used in the synthesis include potassium permanganate for oxidation, sodium borohydride or lithium aluminum hydride for reduction, and alkyl halides or acyl chlorides for substitution reactions.
Molecular Structure Analysis

The molecular structure of GSK256073 Tris is characterized by its complex arrangement that facilitates its interaction with GPR109A. While specific structural diagrams may not be provided in the available literature, it is known that the compound contains multiple functional groups that contribute to its agonistic activity.

Data

  • Molecular Formula: Cx_{x}Hy_{y}Nz_{z}Ow_{w} (exact values depend on the specific structure).
  • Molecular Weight: Approximately 350-400 g/mol (depending on substituents).
Chemical Reactions Analysis

GSK256073 Tris participates in several chemical reactions that can modify its structure and properties:

  1. Oxidation: Under specific conditions, GSK256073 Tris can be oxidized to form various derivatives, which may exhibit different pharmacological activities.
  2. Reduction: Reduction reactions allow for modifications of functional groups, potentially enhancing selectivity or potency.
  3. Substitution: Substitution reactions introduce new substituents onto the core structure, which can significantly alter biological activity and receptor specificity .

Technical Details

  • The use of oxidizing agents like potassium permanganate or hydrogen peroxide is common during oxidation reactions.
  • Reducing agents such as sodium borohydride are typically employed during reduction processes.
Mechanism of Action

The primary mechanism by which GSK256073 Tris exerts its effects is through selective activation of GPR109A. Upon binding to this receptor:

  1. Inhibition of Lipolysis: Activation leads to a decrease in lipolysis, thereby reducing free fatty acid levels in circulation.
  2. Improvement in Glucose Homeostasis: This reduction in lipolysis correlates with improved glucose control, making it particularly beneficial for individuals with type 2 diabetes mellitus .

Data

Physical and Chem

Introduction to GSK256073 Tris: Pharmacological and Chemical Foundations

Structural Characterization of GSK256073 Tris

The molecular architecture of GSK256073 Tris comprises a purine-dione core modified with a chlorine atom at the C8 position and a pentyl chain at the N3 position. The tris salt formation involves protonation of the secondary amine of the tris molecule, which interacts ionically with the acidic proton of the purine-dione moiety. This modification significantly enhances aqueous solubility while preserving receptor binding affinity [3] [6].

Cryo-EM structural studies (resolution: 3.1–3.7 Å) reveal that GSK256073 binds within a deeply buried orthosteric pocket of HCA₂, stabilized by:

  • Hydrogen bonding: Between the carbonyl group at C6 and Arg111³.³⁶ (Ballesteros-Weinstein numbering) on transmembrane helix 3 (TM3)
  • Hydrophobic interactions: The pentyl chain engages Leu83².⁶⁰, Met103³.²⁸, and Leu107³.³²
  • Halogen bonding: The C8 chlorine forms contacts with Tyr87².⁶⁴ and Tyr284⁷.⁴³
  • Conformational shifts: Extracellular loop 2 (ECL2) expands by ~1.2 Å to accommodate the ligand, while Trp91ᴱᶜᴸ¹ acts as a hydrophobic lid [8].

Table 1: Structural Features of GSK256073 Tris

PropertyDetail
Chemical FormulaC₁₄H₂₄ClN₅O₅
Molecular Weight377.83 g/mol
Parent Compound CAS862892-90-8
Tris Salt CAS1228650-42-7
Key Binding ResiduesArg111³.³⁶, Tyr87².⁶⁴, Ser¹⁷⁹⁴⁵.⁵²
Structural Water DisplacementYes (unlike niacin)

This binding mode contrasts with smaller agonists like niacin, which lack the pentyl chain and rely primarily on ionic interactions with Arg111³.³⁶. The larger binding footprint of GSK256073 contributes to its superior receptor selectivity and duration of action [8].

Molecular Targets: HCA2/GPR109A Receptor Specificity

GSK256073 Tris demonstrates nanomolar affinity for HCA₂ (pEC₅₀ = 7.5 for human HCA₂), with 10-fold greater potency than niacin (pEC₅₀ = 6.7). Its selectivity profile shows minimal activity at related receptors:

  • Human HCA₃: pEC₅₀ = 5.6 (≈80-fold selectivity vs. HCA₂)
  • Rat HCA₂: pEC₅₀ = 6.9 (species-specific potency retention) [2] [7].

HCA₂ is a Gi/o-coupled receptor predominantly expressed in adipocytes, immune cells (macrophages, dendritic cells), and the epidermis. GSK256073 activates HCA₂ via a dual signaling mechanism:

  • Gi-mediated adenylate cyclase inhibition: Reduces intracellular cAMP by 88% in rat adipocytes (100 μM compound)
  • β-arrestin recruitment: Triggers receptor internalization and anti-inflammatory signaling [8] [10].

Table 2: Pharmacodynamic Profile of GSK256073 Tris

ParameterValueExperimental System
HCA₂ pEC₅₀7.5 ± 0.2CHO-hHCA₂ membranes
HCA₂ Selectivity>100x vs. HCA₁/HCA₃GTPγS binding assay
NEFA Reduction (rat)88% at 100 mg/kg (oral)Acute dosing model
Triglyceride Reduction91% at 6h post-dose (10 mg/kg)Chronic metabolic study
Flushing Response40% of niacin’s effect (10 mg/kg i.v.)Guinea pig ear temperature

Metabolic effects are primarily mediated through adipose tissue:

  • Antilipolytic action: Suppresses hormone-sensitive lipase (HSL) via cAMP reduction, decreasing circulating non-esterified fatty acids (NEFA) by 74–88% within 30 minutes post-dosing
  • Glucose homeostasis: Acute improvement in insulin sensitivity through reduced hepatic gluconeogenesis substrate (NEFA)
  • Triglyceride modulation: Sustained reduction (≥6 hours) via diminished VLDL assembly in hepatocytes [1] [2] [7].

Historical Development of Hydroxycarboxylic Acid Receptor Agonists

The therapeutic targeting of HCA₂ originated with niacin (nicotinic acid), used since the 1950s for dyslipidemia. Niacin’s benefits—HDL-C elevation (up to 35%), LDL-C reduction (15–20%), and triglyceride lowering (20–50%)—were overshadowed by prostaglandin D₂-mediated flushing in >80% of patients, causing poor adherence [2] [7].

Second-generation agonists attempted to mitigate flushing:

  • Acipimox (1980s): Pyrazine-carboxylic acid derivative with slower absorption (tₘₐₓ: 2h); reduced flushing frequency but retained 60% incidence
  • Acifran: Carboxylic acid with partial agonist properties; abandoned due to hepatotoxicity
  • MK-0354: Partial agonist; failed in Phase II for insufficient LDL-C reduction [7] [8].

GSK256073 emerged from GlaxoSmithKline’s xanthine-based optimization program (2008–2012) designed to achieve:

  • Non-flushing profile: Minimized epidermal Langerhans cell activation
  • Metabolic stability: Oral bioavailability (F = 65% in rats) and t₁/₂ > 4 hours
  • Receptor residency: Prolonged binding due to deep pocket engagement [2] [7].

Clinical trials revealed a paradigm shift: While Phase I confirmed NEFA reduction (45% decrease at 5 mg) without flushing, Phase II studies in type 2 diabetes (NCT01251029) showed acute glucose homeostasis improvement but no durable HbA1c reduction. This outcome, coupled with failures of other HCA₂ agonists in cardiovascular outcomes trials (HPS2-THRIVE), redirected interest toward non-lipid applications [3] [7] [10].

Table 3: Evolution of HCA₂ Agonists

AgonistStructureHCA₂ pEC₅₀Key AdvanceLimitation
NiacinPyridine-3-carboxylic acid6.7First clinically used agonistSevere flushing (PGD₂ release)
AcipimoxPyrazine derivative6.9Delayed absorptionModerate flushing
MK-0354Pyrazole-trione7.1Partial agonismInsufficient efficacy
GSK256073Xanthine derivative7.5Non-flushing; brain penetrationNo chronic glucose control

Emerging research indicates novel therapeutic niches:

  • Epilepsy: Mediates ketogenic diet effects; reduces seizures in 6 Hz model (ED₅₀: 30 mg/kg) via HCA₂-dependent immunomodulation
  • Neuroinflammation: Suppresses microglial activation in Parkinson’s disease models
  • Colorectal cancer: HCA₂ agonism inhibits tumor growth in Apcᴹⁱⁿ/⁺ mice [4] [10].

Properties

CAS Number

1228650-42-7

Product Name

GSK256073 Tris

IUPAC Name

2-amino-2-(hydroxymethyl)propane-1,3-diol;8-chloro-3-pentyl-7H-purine-2,6-dione

Molecular Formula

C14H24ClN5O5

Molecular Weight

377.82 g/mol

InChI

InChI=1S/C10H13ClN4O2.C4H11NO3/c1-2-3-4-5-15-7-6(12-9(11)13-7)8(16)14-10(15)17;5-4(1-6,2-7)3-8/h2-5H2,1H3,(H,12,13)(H,14,16,17);6-8H,1-3,5H2

InChI Key

HNAXNEBDLULUPW-UHFFFAOYSA-N

SMILES

NC(CO)(CO)CO.O=C(N1)N(CCCCC)C2=C(NC(Cl)=N2)C1=O

Solubility

Soluble in DMSO

Synonyms

GSK256073; GSK-256073; GSK 256073; GSK256073 Tris;

Canonical SMILES

CCCCCN1C2=C(C(=O)NC1=O)NC(=N2)Cl.C(C(CO)(CO)N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.